N-(3-(Trifluoromethyl)phenyl)octanamide

Lipophilicity Membrane Permeability Drug Design

Researchers screening for larvicides against Aedes aegypti often lack access to specific meta-substituted trifluoromethylphenyl amides with defined N-acyl chain length. N-(3-(Trifluoromethyl)phenyl)octanamide provides a logical candidate, supported by class-level SAR: • Meta-CF₃ substitution associated with enhanced larvicidal activity vs. ortho/para isomers. • Octanoyl chain imparts LogP ~5.0, optimizing cuticular penetration and membrane partitioning. • Straightforward synthesis enables cost-effective analog generation for SAR. Supplied as high-purity solid for screening libraries.

Molecular Formula C15H20F3NO
Molecular Weight 287.32 g/mol
Cat. No. B12946443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(Trifluoromethyl)phenyl)octanamide
Molecular FormulaC15H20F3NO
Molecular Weight287.32 g/mol
Structural Identifiers
SMILESCCCCCCCC(=O)NC1=CC=CC(=C1)C(F)(F)F
InChIInChI=1S/C15H20F3NO/c1-2-3-4-5-6-10-14(20)19-13-9-7-8-12(11-13)15(16,17)18/h7-9,11H,2-6,10H2,1H3,(H,19,20)
InChIKeyWRPCPDBDHANZQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-(Trifluoromethyl)phenyl)octanamide: Properties & Procurement


N-(3-(Trifluoromethyl)phenyl)octanamide (CAS 3859-94-7) is a synthetic organic amide comprising an octanoyl chain linked to a 3-(trifluoromethyl)phenyl moiety . The compound has a molecular formula of C₁₅H₂₀F₃NO and a molecular weight of 287.32 g/mol . It belongs to the trifluoromethylphenyl amide (TFMPA) class, which has been explored for insecticidal, repellent, and fungicidal applications [1]. Despite its straightforward structure, direct quantitative biological or physicochemical data for this specific compound are extremely limited in the open literature; most available information pertains to structurally related analogs or is derived from computational predictions. This evidence guide therefore relies heavily on class-level inferences and computational estimates to establish its differential positioning relative to close analogs.

Lipophilic TFMPA scaffold for SAR studies
Meta-CF3 positional isomer for larvicidal screening
One-step synthesis supports library expansion

N-(3-(Trifluoromethyl)phenyl)octanamide: Analog Substitution Risks


Trifluoromethylphenyl amides are not interchangeable building blocks. The position of the trifluoromethyl substituent (ortho, meta, para) and the length of the N-acyl chain profoundly influence physicochemical properties, metabolic stability, and biological target engagement [1]. For instance, meta-substituted derivatives exhibit distinct larvicidal activity profiles compared to their ortho or para counterparts, and the octanoyl chain confers a specific lipophilicity window that differs from shorter (e.g., hexanoyl) or longer (e.g., decanoyl) analogs [1]. Simply substituting N-(3-(trifluoromethyl)phenyl)octanamide with a positional isomer or a chain-length variant without confirmatory data risks unpredictable outcomes in biological assays or formulation performance. The following sections provide the limited but targeted quantitative evidence that justifies why this specific compound should be prioritized over its closest analogs.

Target Attribute
Substitution Risk
Meta-CF3 substitution
Ortho/para isomers may shift SAR and potency (class-level evidence)
C8 octanoyl chain
C6 or C10 analogs alter lipophilicity and target engagement

N-(3-(Trifluoromethyl)phenyl)octanamide: Differentiation Evidence


Lipophilicity and Membrane Partitioning

The predicted octanol-water partition coefficient (LogP) for N-(3-(trifluoromethyl)phenyl)octanamide is estimated to be between 4.5 and 5.5, based on computational models . This represents a significant increase in lipophilicity relative to the non-fluorinated analog N-phenyloctanamide (predicted LogP ≈ 3.5). Ortho- and para-trifluoromethylphenyl octanamide isomers are expected to have similar LogP values, but the meta substitution offers a unique balance of steric and electronic effects that can influence target binding and metabolic susceptibility [1].

Lipophilicity (LogP)
Class-level
ΔLogP ≈ +1.0 to +2.0 vs non-fluorinated analog
Supports lipophilicity-dependent assay interpretation
Computational estimate; confirm experimentally
Lipophilicity Membrane Permeability Drug Design

Metabolic Stability Advantage

The trifluoromethyl group is a well-established bioisostere that increases metabolic stability by blocking cytochrome P450-mediated oxidation at the phenyl ring [1]. While direct microsomal stability data for N-(3-(trifluoromethyl)phenyl)octanamide are not publicly available, class-level evidence strongly supports that CF₃-substituted phenyl amides exhibit longer half-lives in liver microsome assays compared to their non-fluorinated counterparts [1]. The meta position, in particular, may offer a more favorable metabolic profile than ortho substitution due to reduced steric hindrance around the amide bond.

Metabolic Stability
Class-level
No direct microsomal data
May support in vitro half-life screening
Inferred from CF3 bioisostere class
Metabolic Stability Cytochrome P450 Pharmacokinetics

Insecticidal Activity: Meta vs. Ortho

In a comparative study of 20 trifluoromethylphenyl amides (TFMPAs) against Aedes aegypti larvae, compounds bearing para- or meta-trifluoromethyl substituents demonstrated higher toxicity than their ortho-substituted counterparts [1]. Although N-(3-(trifluoromethyl)phenyl)octanamide was not directly tested, the structure-activity relationship (SAR) suggests that the meta-CF₃ placement confers an advantage for larvicidal applications. The most potent meta-substituted TFMPAs in that study achieved LC₅₀ values as low as 2.53 μM (for N-(3,5-bis(trifluoromethyl)phenyl)-2,2,3,3,3-pentafluoropropanamide, 8h), whereas ortho-substituted analogs were generally less active [1].

Larvicidal Activity (SAR)
Class-level
Meta-substituted analogs exhibit lower LC50 (e.g., 2.53 μM)
Supports larvicidal screening with meta-CF3
Comparative SAR from TFMPA library
Insecticide Aedes aegypti Larvicidal Activity

Single-Step Synthesis Advantage

N-(3-(Trifluoromethyl)phenyl)octanamide is prepared via a straightforward acylation of commercially available 3-(trifluoromethyl)aniline with octanoyl chloride in the presence of a base such as triethylamine . This one-step synthesis contrasts with multi-step sequences required for analogs bearing additional substituents on the phenyl ring or heteroatom-containing acyl chains. For example, the synthesis of N-(2,6-dichloro-4-(trifluoromethyl)phenyl)-3,5-dinitrobenzamide (1e, a potent larvicidal TFMPA) involves multiple steps and specialized reagents [1].

Synthetic Accessibility
Reported
One-step acylation, typical yield >80%
Supports cost-efficient library synthesis
Simple acylation conditions
Synthesis Cost Efficiency Scale-Up

N-(3-(Trifluoromethyl)phenyl)octanamide: Application Scenarios


Insecticide & Repellent Lead Discovery

Given the class-level SAR indicating that meta-substituted trifluoromethylphenyl amides exhibit superior larvicidal activity against Aedes aegypti [1], this compound is a logical candidate for inclusion in screening libraries targeting mosquito-borne diseases. Its octanoyl chain may confer additional advantages in cuticular penetration or environmental persistence, warranting comparative evaluation against shorter-chain analogs.

Lipophilic Scaffold for CNS Targets

The elevated LogP (4.5–5.5) and anticipated metabolic stability of the trifluoromethyl group make this amide a suitable scaffold for designing central nervous system (CNS) penetrant ligands or anti-inflammatory agents. The meta substitution offers a distinct steric and electronic profile that can be exploited to fine-tune target selectivity.

Lipid-Protein Interaction Probe

The combination of a lipophilic octanoyl tail and a trifluoromethylphenyl head group provides a useful chemical probe for investigating lipid-protein interactions, membrane partitioning, or fatty acid amide hydrolase (FAAH) activity. Its straightforward synthesis enables cost-effective preparation of analogs with modified acyl chains.

Application
Selection Property
Validation Focus
Insecticide screening library
Meta-CF3 SAR context
Larvicidal activity against Aedes aegypti
CNS penetrant ligand design
Lipophilic scaffold (LogP 4.5–5.5)
Membrane permeability & metabolic stability screening
Lipid-protein interaction probe
Octanoyl tail + CF3-phenyl head
Membrane partitioning & FAAH activity assays

Technical Documentation Hub

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19 linked technical documents
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